molecular formula C17H24ClNO5 B4042477 1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine oxalate

1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine oxalate

Cat. No.: B4042477
M. Wt: 357.8 g/mol
InChI Key: PCVQJLPGUGMJLG-UHFFFAOYSA-N
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Description

1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine oxalate is a useful research compound. Its molecular formula is C17H24ClNO5 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.1343006 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation in Water Treatment

The photoassisted Fenton reaction, which involves a process of complete oxidation of organic compounds in water, suggests the potential for 1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine oxalate in environmental applications, particularly in the degradation of harmful pesticides in water. This process results in rapid decomposition and complete mineralization of organic pollutants to less harmful end products such as HCl, inorganic N, and CO2, indicating its utility in the detoxification and purification of water sources (Pignatello & Sun, 1995).

Chemiluminescence Reactions

Novel aryl oxalate esters have been synthesized for use in peroxyoxalate chemiluminescence reactions. These compounds, which include this compound, have shown potential in high-sensitivity detection of hydrogen peroxide and fluorescent compounds, suggesting applications in analytical chemistry, bioassays, and medical diagnostics due to their enhanced solubility and reaction efficiency (Imai et al., 1986).

Alcohol Oxidation Systems

The compound's relevance extends to organic synthesis, particularly in environmentally benign alcohol oxidation systems. Such systems leverage catalyzed reactions for the efficient conversion of alcohols to carbonyl compounds, highlighting the potential of this compound in facilitating sustainable and green chemistry applications (Li & Zhang, 2009).

Synthesis of Biologically Active Compounds

Additionally, the synthesis of 3-chloro-2-oxo-butanoate demonstrates the utility of this compound in the preparation of intermediates for biologically active compounds. This underscores its significance in pharmaceutical research and development, providing a pathway for the creation of new therapeutic agents (Yuanbiao et al., 2016).

Advanced Oxidation Processes

The application of electrochemical advanced oxidation processes for the degradation of pollutants like bisphenol A in water further illustrates the compound's potential in environmental remediation. These processes, which involve the generation of hydroxyl radicals and active chlorine, demonstrate the compound's role in the efficient and effective treatment of water pollutants (Burgos-Castillo et al., 2018).

Properties

IUPAC Name

1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.C2H2O4/c1-12-5-6-14(16)15(10-12)18-9-8-17-7-3-4-13(2)11-17;3-1(4)2(5)6/h5-6,10,13H,3-4,7-9,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVQJLPGUGMJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=C(C=CC(=C2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine oxalate
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1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine oxalate
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1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine oxalate

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